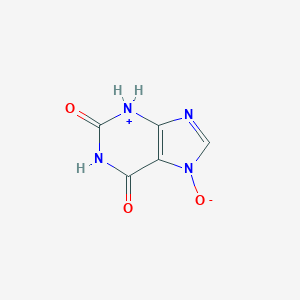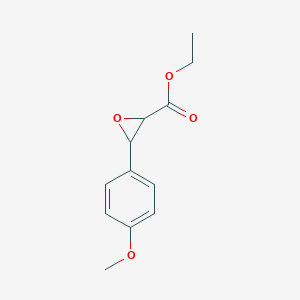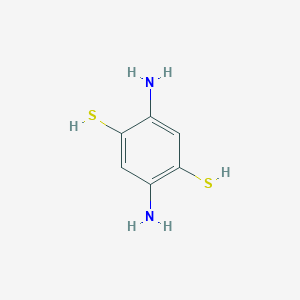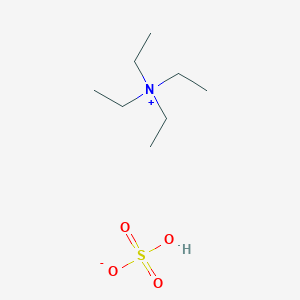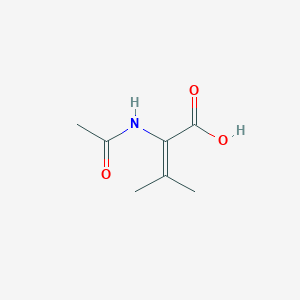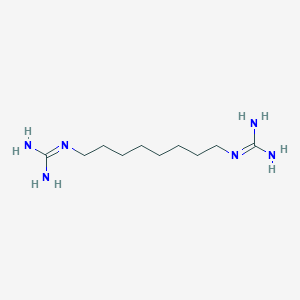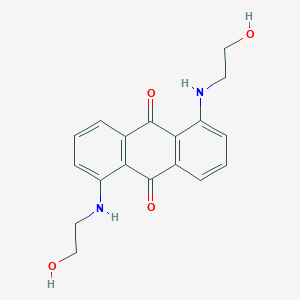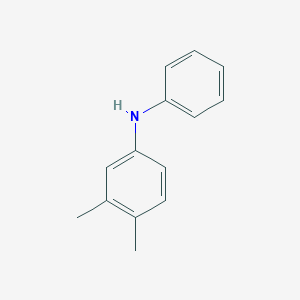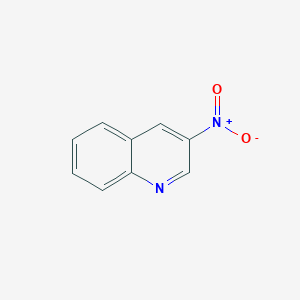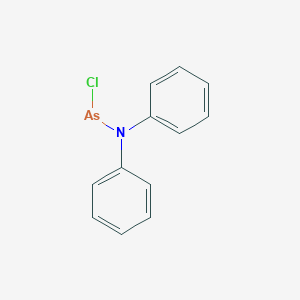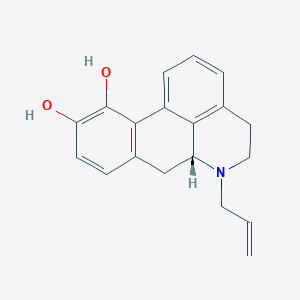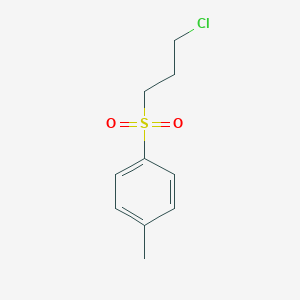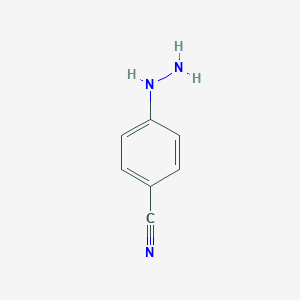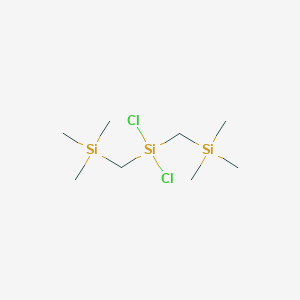
双(三甲基硅烷基甲基)二氯硅烷
描述
Bis(trimethylsilylmethyl)dichlorosilane is an organosilicon compound with the molecular formula C8H22Cl2Si3. It is a colorless liquid that is soluble in organic solvents and reacts with water to produce hydrogen chloride gas . This compound is primarily used for research and development purposes in various fields, including chemistry, biology, medicine, and industry.
科学研究应用
Bis(trimethylsilylmethyl)dichlorosilane is used in a wide range of scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of novel silicon-based materials and polymers.
Biology: The compound is used in the development of silicon-based biomaterials for medical applications.
Medicine: It is utilized in the synthesis of silicon-containing drugs and drug delivery systems.
作用机制
Target of Action
Bis(trimethylsilylmethyl)dichlorosilane is primarily used as a chemical intermediate . Its primary targets are the reactants in the chemical reactions it is involved in. The specific targets depend on the particular reaction.
Mode of Action
The compound is involved in two main mechanisms of decomposition: a silylene based mechanism initiated by molecular elimination reactions, and a free radical based mechanism initiated by bond fission reactions . Only the silylene based mechanism is consistent with experimental data .
Biochemical Pathways
It can hydrolyze to form linear and cyclic silicones , which can have various applications in different fields, including the production of silicon-based polymers.
Result of Action
The primary result of the action of Bis(trimethylsilylmethyl)dichlorosilane is the production of other chemical compounds through reactions. The specific products depend on the reactants and conditions of the reaction. In some cases, it can lead to the formation of silicon-based polymers .
Action Environment
The action of Bis(trimethylsilylmethyl)dichlorosilane can be influenced by various environmental factors. For example, it can react with water and moisture in the air to form hydrogen chloride . Therefore, it’s crucial to handle and store this compound in a controlled environment to ensure its stability and efficacy.
准备方法
Synthetic Routes and Reaction Conditions
Bis(trimethylsilylmethyl)dichlorosilane can be synthesized through several methods. One common synthetic route involves the reaction of trimethylsilylmethyl chloride with silicon tetrachloride in the presence of a catalyst . The reaction conditions typically include a temperature range of 50-100°C and a reaction time of several hours. The product is then purified through distillation or other separation techniques.
Industrial Production Methods
In industrial settings, the production of bis(trimethylsilylmethyl)dichlorosilane often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for research and development applications .
化学反应分析
Types of Reactions
Bis(trimethylsilylmethyl)dichlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups, such as alkoxy or amino groups, through nucleophilic substitution reactions.
Hydrolysis: The compound reacts with water to produce hydrogen chloride gas and silanols.
Common Reagents and Conditions
Common reagents used in reactions with bis(trimethylsilylmethyl)dichlorosilane include alcohols, amines, and water. The reaction conditions vary depending on the desired product but often involve moderate temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from reactions with bis(trimethylsilylmethyl)dichlorosilane include silanols, siloxanes, and other organosilicon compounds. These products have various applications in research and industry .
相似化合物的比较
Similar Compounds
Some compounds similar to bis(trimethylsilylmethyl)dichlorosilane include:
Dimethyldichlorosilane: Another organosilicon compound with two chlorine atoms and two methyl groups attached to silicon.
Trimethylsilyl chloride: A simpler organosilicon compound with one chlorine atom and three methyl groups attached to silicon.
Uniqueness
Bis(trimethylsilylmethyl)dichlorosilane is unique due to its specific molecular structure, which includes two trimethylsilylmethyl groups and two chlorine atoms attached to a central silicon atom. This structure imparts distinct reactivity and properties, making it valuable for specialized applications in research and industry .
属性
IUPAC Name |
dichloro-bis(trimethylsilylmethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H22Cl2Si3/c1-11(2,3)7-13(9,10)8-12(4,5)6/h7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJIRWLJFCIPJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C[Si](C[Si](C)(C)C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22Cl2Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471837 | |
| Record name | BIS(TRIMETHYLSILYLMETHYL)DICHLOROSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18420-19-4 | |
| Record name | BIS(TRIMETHYLSILYLMETHYL)DICHLOROSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


